2,4-Dichloro-5-fluoropyridine
Description
2,4-Dichloro-5-fluoropyridine (CAS: 189281-48-9) is a halogenated pyridine derivative featuring two chlorine atoms at positions 2 and 4 and a fluorine atom at position 3. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its reactivity in cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig couplings . Its structure allows selective substitution at specific positions, enabling the construction of complex molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2,4-dichloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVOULWPEYQUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622144 | |
| Record name | 2,4-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189281-48-9 | |
| Record name | 2,4-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another approach involves the use of trichloroethylene and triphosgene in the presence of a tertiary amine catalyst, followed by a reflux reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with reaction conditions carefully controlled to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as amines or alkoxides can replace the chlorine atoms, forming substituted pyridines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, depending on the desired application.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for use in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
2,4-Dichloro-5-fluoropyridine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that exhibit diverse biological activities. For instance, it has been employed in the synthesis of pyrimidine derivatives which are important in medicinal chemistry .
Synthetic Pathways
The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is exploited in the development of new pharmaceuticals and agrochemicals. The following table summarizes some synthetic pathways involving this compound:
| Reaction Type | Reagents/Conditions | Products/Applications |
|---|---|---|
| Nucleophilic Substitution | Amine derivatives under basic conditions | Pyrimidine-based drugs |
| Coupling Reactions | Pd-catalyzed reactions | Biologically active compounds |
| Functionalization | Electrophilic aromatic substitution | Complex heterocycles |
Biological Applications
Drug Development
The compound is investigated for its potential use in pharmaceuticals, particularly as an anticancer and antimicrobial agent. Research has shown that derivatives of this compound exhibit activity against various cancer cell lines and pathogenic bacteria. For example, studies indicate that certain derivatives have demonstrated potent activity against multidrug-resistant strains of bacteria .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .
Industrial Applications
Agrochemicals
In the agricultural sector, this compound is used in the formulation of agrochemicals. Its ability to modify biological pathways in plants makes it valuable for developing herbicides and pesticides that target specific weeds while minimizing harm to crops .
Material Science
The compound also finds applications in material science due to its unique electronic properties. It can be incorporated into polymers to enhance their thermal stability and chemical resistance, making it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridines
The reactivity and applications of 2,4-dichloro-5-fluoropyridine are influenced by the electronic and steric effects of its halogen substituents. Below is a comparative analysis with analogous compounds:
Functionalized Pyridine Derivatives
- 4-Chloro-5-fluoro-2-methylpyridine (C₆H₅ClFN): The methyl group at C2 enhances steric bulk, reducing reactivity at adjacent positions. This compound is employed in niche catalytic applications .
- 2-Chloro-5-fluoro-4-formylpyridine (C₆H₃ClFNO): The aldehyde group enables further functionalization (e.g., condensation reactions), making it useful in heterocyclic chemistry .
Electronic and Steric Effects
- Electron-Withdrawing Halogens: The fluorine atom at C5 in this compound increases the electron deficiency of the pyridine ring, accelerating metal-catalyzed cross-couplings compared to non-fluorinated analogs .
- Positional Isomerism : 3,4-Dichloro-5-fluoropyridine exhibits lower synthetic utility due to steric clashes between substituents, unlike the widely used 2,4-dichloro isomer .
Key Research Findings
Comparative Reactivity
- Halogen Replacement : Bromine-substituted analogs (e.g., 2,4-dibromo-5-fluoropyridine) undergo faster nucleophilic substitutions than chloro-fluorinated derivatives but are cost-prohibitive for large-scale use .
- Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogs (e.g., 5-chloro-2,4-difluoropyrimidine) exhibit distinct electronic profiles, favoring interactions with DNA/RNA targets in antiviral therapies .
Biological Activity
2,4-Dichloro-5-fluoropyridine (DCFP) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article reviews the biological activity of DCFP, including its pharmacological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : CHClFN
- Molecular Weight : 165.98 g/mol
- CAS Number : 22061019
Anticancer Activity
DCFP has shown promising anticancer properties in various studies. A notable investigation demonstrated its efficacy against several cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer cell lines). The compound exhibited IC values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating significant growth inhibition compared to the standard drug 5-Fluorouracil (5-FU), which had IC values of 17.02 μM and 11.73 μM, respectively .
The anticancer effects of DCFP are believed to involve the induction of apoptosis and cell cycle arrest. Specifically, treatment with DCFP resulted in increased levels of caspase-9, a key enzyme in the apoptotic pathway, suggesting that it promotes programmed cell death in cancer cells . Furthermore, DCFP was found to inhibit the phosphorylation of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Antimicrobial Activity
DCFP has also been evaluated for its antimicrobial properties. It exhibited moderate activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL . Additionally, it showed potent activity against Mycobacterium tuberculosis strains with MIC values as low as 0.5–1.0 μg/mL .
Safety and Toxicity
In toxicity studies conducted on Kunming mice, DCFP demonstrated no acute toxicity at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development as a therapeutic agent.
Case Study 1: Antiviral Activity
A recent study explored the antiviral potential of DCFP derivatives against influenza viruses. The lead compound derived from DCFP exhibited a significant reduction in viral load in infected mice models and improved survival rates, highlighting its potential as an antiviral agent .
Case Study 2: Kinase Inhibition
Research has indicated that DCFP can serve as a scaffold for developing kinase inhibitors. For instance, derivatives synthesized from DCFP have shown activity against protein kinase Cθ and aurora kinases, which are implicated in cancer progression .
Research Findings Summary
| Activity | IC Values | MIC Values | Toxicity |
|---|---|---|---|
| Anticancer (MCF-7) | 0.87–12.91 μM | N/A | No acute toxicity up to 2000 mg/kg |
| Anticancer (MDA-MB-231) | 1.75–9.46 μM | N/A | N/A |
| Antimicrobial | N/A | 4–8 μg/mL (MRSA), 0.5–1 μg/mL (TB) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
